molecular formula C9H10N4S B5733348 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole

Cat. No.: B5733348
M. Wt: 206.27 g/mol
InChI Key: SEAPAUSLGKJKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole is a synthetic organic compound based on the 1,3,4-thiadiazole heterocycle, a scaffold recognized in medicinal chemistry for its diverse biological activities . The 1,3,4-thiadiazole core is known to contribute to significant antimicrobial properties and is considered a privileged structure for developing new pharmacologically active molecules . The specific substitution at the 2-position with an ethylamino group and at the 5-position with a 4-pyridyl moiety is designed to explore structure-activity relationships, potentially leading to enhanced biological activity and selectivity. The presence of the nitrogen-sulfur heterocycle and the amine group makes this moiety a versatile scaffold for further chemical derivatization and interaction with biological targets . Researchers are investigating this compound and its analogs primarily in the field of antimicrobial development. Derivatives of the 2-amino-1,3,4-thiadiazole nucleus have demonstrated moderate to good activity against a range of Gram-positive bacteria and have shown promise as lead compounds for novel anti-tubercular agents . The mechanism of action for such compounds is often attributed to their ability to interact strongly with biomolecules like enzymes and DNA, a characteristic enhanced by the mesoionic nature that some 1,3,4-thiadiazole derivatives can adopt, which aids in cellular permeability . This compound is intended for research applications only, specifically in hit-to-lead optimization, antimicrobial susceptibility testing, and as a building block in organic synthesis for pharmaceutical R&D. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c1-2-11-9-13-12-8(14-9)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEAPAUSLGKJKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Ethylamino 5 4 Pyridyl 1,3,4 Thiadiazole

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

No specific mass spectrometry data, including molecular ion peak or fragmentation patterns, for 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole was found in the reviewed literature. This analysis would be crucial for confirming the molecular weight (calculated as 206.27 g/mol ) and providing evidence for its structural composition through characteristic fragmentation.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Absorption Characteristics of this compound

Detailed experimental data regarding the UV-Vis absorption characteristics, such as maximum absorption wavelengths (λmax) and molar absorptivity coefficients (ε) in various solvents, are not available in the scientific literature for this specific compound. Such data would provide insight into the electronic transitions within the molecule.

Fluorescence Emission Studies and Environmental Effects

No published studies on the fluorescence emission properties of this compound were identified. Information on its emission spectra, quantum yield, and the effects of solvent polarity or pH on its fluorescence behavior remains uncharacterized.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases, and no related crystallographic studies have been published. This analysis would definitively determine its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Purity and Composition Verification

Specific elemental analysis data (e.g., calculated vs. found percentages of Carbon, Hydrogen, Nitrogen, and Sulfur) for synthesized samples of this compound are not reported in the available literature. This data is essential for verifying the empirical formula (C₉H₁₀N₄S) and assessing the purity of the compound.

Pharmacological and Biological Activity Profiling of 2 Ethylamino 5 4 Pyridyl 1,3,4 Thiadiazole and Analogs

Anticancer Activity

Derivatives of 1,3,4-thiadiazole (B1197879) have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. bepls.com Research has focused on synthesizing and evaluating numerous analogs to enhance biological activity and improve selectivity towards cancer cells. bepls.com

The anticancer potential of 1,3,4-thiadiazole derivatives has been documented through numerous in vitro studies against various human cancer cell lines. These compounds have shown potent cytotoxicity against cell lines derived from breast, colon, lung, and prostate cancers, as well as leukemia. bepls.com The cytotoxic efficacy is often influenced by the nature and position of substituents on the aromatic rings attached to the thiadiazole core. nih.govmdpi.com

For instance, certain 2,5-disubstituted 1,3,4-thiadiazole analogs have shown significant suppressive activity. One study detailed a series where the 4-hydroxy analogue of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole was most active against the SK-MEL-2 skin cancer cell line. nih.gov Another series of novel bis(1,3,4-thiadiazole) derivatives exhibited promising anticancer activity against the human breast cancer MCF-7 cell line, with some compounds showing higher potency than the reference drug, imatinib. mdpi.com Similarly, pyridine (B92270) derivatives incorporating the 1,3,4-thiadiazole scaffold showed antiproliferative activity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines. nih.govmdpi.com The introduction of a trifluoromethyl group has also been explored, with some derivatives showing notable activity against prostate (PC3), breast (MCF7), and neuroblastoma (SKNMC) cancer cell lines. mdpi.com

Below is a summary of the cytotoxic activity of selected 1,3,4-thiadiazole analogs against various cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Compound/AnalogCancer Cell LineIC₅₀ (µM)Source
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 nih.gov
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4 nih.gov
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon)2.44 mdpi.com
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast)23.29 mdpi.com
Analog 4e (o-ethoxyphenyl piperazine (B1678402) derivative)HepG2 (Liver)1.21 mdpi.com
Analog 4i (benzyl piperidine (B6355638) derivative)MCF-7 (Breast)1.15 mdpi.com
Analog with propenyl group (LSD1 Inhibitor)MCF-7 (Breast)1.52 mdpi.com
Analog with propenyl group (LSD1 Inhibitor)HCT-116 (Colon)10.3 mdpi.com

The anticancer effects of 1,3,4-thiadiazole derivatives are mediated through interactions with various molecular targets crucial for cancer cell survival and proliferation. A primary mechanism is the interference with DNA synthesis and replication. nih.gov This activity is attributed to the structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, allowing these compounds to act as bioisosteres that disrupt nucleic acid processes. nih.govnih.gov

Another significant target is tubulin. Microtubules, composed of tubulin, are essential for mitosis, and their disruption is a proven anticancer strategy. nih.gov Certain 1,3,4-thiadiazole analogs, designed as mimics of combretastatin (B1194345) A-4 (a known tubulin inhibitor), have been shown to inhibit tubulin polymerization, leading to a halt in the cell division process. nih.gov

Furthermore, these derivatives have been found to inhibit key enzymes and signaling pathways involved in cancer progression. Specific targets include:

Kinases: Various kinases are crucial for cancer cell signaling. Thiadiazole derivatives have been shown to inhibit Abl kinase, Src kinase, and extracellular signal-regulated kinase (ERK) pathways. nih.govmdpi.comnih.gov Inhibition of the ERK pathway, for example, has been observed in A549 lung carcinoma cells treated with a 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.gov

Topoisomerase II: This enzyme is vital for managing DNA tangles during replication. Some thiadiazole compounds have been identified as inhibitors of topoisomerase II. nih.govmdpi.com

Histone Deacetylase (HDAC) and Lysine-Specific Demethylase 1 (LSD1): These enzymes are involved in epigenetic regulation. Thiadiazole derivatives have been developed as inhibitors of both HDAC and LSD1, the latter being overexpressed in many cancers. nih.govmdpi.commdpi.com

By interacting with the molecular targets mentioned above, 1,3,4-thiadiazole compounds trigger significant changes in cellular processes, primarily leading to cell cycle arrest and apoptosis (programmed cell death). bepls.com

Cell Cycle Arrest: A common outcome of treatment with thiadiazole derivatives is the arrest of the cell cycle, often in the G2/M phase. nih.gov This arrest prevents cancer cells from proceeding through mitosis and dividing. For example, analogs that inhibit tubulin polymerization cause a halt at the G2/M checkpoint. nih.gov In another study, a 1,3,4-thiadiazole derivative was reported to arrest breast cancer cells at the G2/M phase, while another induced cell cycle arrest at the S and G2/M phases in liver cancer cells. mdpi.comnih.gov

Apoptosis Induction: Following cell cycle arrest or as a direct consequence of cellular damage, many thiadiazole derivatives induce apoptosis. bepls.com This is a critical mechanism for their anticancer activity. Studies have confirmed apoptosis induction through various assays, including annexin (B1180172) V-PI staining and analysis of mitochondrial membrane potential. mdpi.comnih.gov Mechanistically, this can involve the activation of caspases, which are key executioner proteins in the apoptotic pathway. mdpi.com For instance, treatment of cancer cells with potent thiadiazole analogs led to a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9, indicating the initiation of the intrinsic apoptotic pathway. mdpi.com

Anticonvulsant Activity

The 1,3,4-thiadiazole nucleus is a key pharmacophore in the development of new anticonvulsant agents. sphinxsai.com Numerous derivatives have been synthesized and shown to possess potent anticonvulsant properties in a wide range of preclinical models. arjonline.orgsemanticscholar.org

The anticonvulsant effect of 1,3,4-thiadiazole derivatives is believed to be mediated by several mechanisms. A primary proposed mechanism is the modulation of the GABAergic system. nih.gov Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the brain. By enhancing GABAergic transmission, these compounds can reduce excessive neuronal firing that leads to seizures. nih.gov Molecular docking studies have suggested that some derivatives bind to the benzodiazepine-binding pocket of the GABA-A receptor, which would enhance the influx of chloride ions and hyperpolarize the neuron, making it less likely to fire. nih.govfrontiersin.org

Another significant mechanism involves the inhibition of carbonic anhydrase (CA) enzymes. semanticscholar.orgnih.gov Acetazolamide, a known anticonvulsant drug, is a 1,3,4-thiadiazole derivative that functions as a carbonic anhydrase inhibitor. Inhibition of this enzyme in the brain is thought to lead to an accumulation of CO₂, which has an anticonvulsant effect. Several novel thiadiazole derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms II and IX. nih.gov

The anticonvulsant potential of 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole and its analogs is typically evaluated using a battery of standardized preclinical models in rodents. arjonline.org These tests are designed to identify activity against different types of seizures.

The two most widely used models are:

Maximal Electroshock Seizure (MES) Test: This model induces a generalized tonic-clonic seizure (grand mal) via electrical stimulation. nih.gov It is considered a reliable predictor of efficacy against generalized seizures in humans. nih.gov A compound's ability to prevent the tonic hindlimb extension phase of the seizure is the primary endpoint. nih.gov Numerous 1,3,4-thiadiazole derivatives have shown potent activity in the MES test. nih.govfrontiersin.orgnih.gov For example, an analog, 2-(4-Chlorophenyl) amino-5-(4-pyridyl)-1,3,4-thiadiazole, was found to be highly potent in the MES model, providing 100% protection at a low dose. nih.govfrontiersin.orgnih.gov

Subcutaneous Pentylenetetrazole (scPTZ) Test: In this model, a chemical convulsant, pentylenetetrazole (PTZ), is administered to induce clonic seizures, which are characteristic of absence (petit mal) seizures. nih.gov This test identifies compounds that can raise the seizure threshold. nih.gov The ability of a test compound to prevent or delay the onset of clonic convulsions is measured. sphinxsai.com

In addition to these primary screening models, the Rotarod Test is commonly used to assess potential neurotoxicity. frontiersin.orgnih.gov This test measures a rodent's ability to maintain balance on a rotating rod. A compound that causes the animal to fall off the rod is considered to have potential motor-impairing or sedative side effects at the tested dose. nih.gov

Antimicrobial Activity

Antibacterial Spectrum and Mechanisms of Action

The 1,3,4-thiadiazole scaffold is a recurring motif in compounds exhibiting a wide range of antibacterial activities. nih.govnih.gov Derivatives of this compound and its analogs have been shown to be effective against a variety of both Gram-positive and Gram-negative bacteria. nih.govchemmethod.com The antibacterial efficacy is significantly influenced by the nature of the substituents on the thiadiazole ring. ut.ac.ir

For instance, certain 2-amino-1,3,4-thiadiazole derivatives have demonstrated notable activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov In some cases, the introduction of specific moieties, like a 5-nitroheteroaryl group, has been found to enhance the activity primarily against Gram-positive bacteria. ut.ac.ir Conversely, some synthesized compounds were found to be completely inactive against Gram-positive microorganisms like S. aureus and Enterococcus faecalis. nih.gov

The mechanism of antibacterial action for 1,3,4-thiadiazole derivatives is multifaceted. One of the proposed mechanisms involves the inhibition of essential enzymes in bacterial metabolic pathways. Additionally, the interaction of these compounds with bacterial DNA has been suggested. rsc.org The toxophoric N-C-S moiety present in the thiadiazole ring is considered crucial for its antimicrobial properties. cbijournal.com

Table 1: Antibacterial Activity of Selected 1,3,4-Thiadiazole Analogs

Compound/Analog Target Bacteria Observed Effect Reference
2-amino-5-aryl-1,3,4-thiadiazole derivatives Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa Varies with substitution nih.gov
2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives Gram-positive bacteria Strong antibacterial effects ut.ac.ir
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole Mycobacterium tuberculosis H37Rv 69% inhibition at 6.25 µg/mL cbijournal.com
N,N-disubstituted piperazine derivatives with 1,3,4-thiadiazole Various bacterial and fungal strains Potent antimicrobial activity mdpi.com

Antifungal Spectrum and Mechanisms of Action

Analogs of this compound have also demonstrated a broad spectrum of antifungal activity. nih.govnih.gov These compounds have been found to be effective against various pathogenic fungi, including species of Aspergillus and Candida. nih.gov For example, 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives are potent against different Candida species, including those resistant to azole-based drugs. nih.govresearchgate.net

The mechanism of antifungal action for these compounds is believed to primarily involve the disruption of the fungal cell wall biogenesis. nih.govresearchgate.net This interference with the cell wall leads to an inability of the fungal cells to maintain their characteristic shape, resulting in the formation of giant, osmotically sensitive cells that are unable to properly form buds. nih.govresearchgate.net This disruption of cell wall integrity appears to be a key factor in their antifungal efficacy. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected 1,3,4-Thiadiazole Analogs

Compound/Analog Target Fungi Observed Effect Reference
5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole and its Cu(II) and Ni(II) complexes Aspergillus species, Candida albicans Increased antifungal activity with metal complexes nih.gov
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol Candida species (including azole-resistant strains) Potent antifungal agent with MIC100 values from 8 to 96 μg/ml nih.govresearchgate.net
Hybrid coumarin-1,3,4-thiadiazole derivatives Candida albicans Moderate to good antifungal activity nih.gov

Anti-inflammatory Activity: Mechanistic Pathways

Certain analogs of this compound have been shown to possess significant anti-inflammatory properties. nih.govresearchgate.netejbps.com The primary mechanistic pathway for this activity is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. nih.govejbps.com

Molecular modeling studies have supported the specific binding of 1,3,4-thiadiazole derivatives to the active site of the COX-2 enzyme. nih.gov This targeted inhibition of prostaglandin (B15479496) synthesis is a cornerstone of their anti-inflammatory effects.

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives of 1,3,4-thiadiazole have been recognized for their antioxidant capabilities. niscpr.res.in The primary mechanism behind their antioxidant activity is their ability to act as radical scavengers. niscpr.res.inmdpi.com This is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. niscpr.res.in

The radical scavenging mechanism is predicated on the ability of these compounds to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. niscpr.res.in This hydrogen-donating capacity is a key feature of many antioxidant compounds. The presence of electron-donating groups on the aromatic rings of these molecules can enhance their antioxidant activity. nih.gov

Other Reported Biological Activities (e.g., Antiviral, Antidiabetic, Anti-tubercular, Herbicidal - mechanistic aspects only)

The versatile 1,3,4-thiadiazole scaffold is a component of molecules with a diverse range of other biological activities. nih.govmdpi.com

Antiviral Activity : Certain 2-amino-1,3,4-thiadiazole derivatives have been investigated for their antiviral properties. nih.gov One of the proposed mechanisms of action is the inhibition of viral enzymes. nih.gov For example, some derivatives have shown inhibitory activity against the Tobacco Mosaic Virus (TMV). mdpi.comresearchgate.net

Antidiabetic Activity : The antidiabetic potential of 1,3,4-thiadiazole derivatives has been linked to their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. mdpi.com By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed, leading to a reduction in postprandial hyperglycemia. mdpi.com

Anti-tubercular Activity : Numerous 2-amino-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.govcbijournal.comconnectjournals.com Some of these compounds have demonstrated significant inhibitory activity against the H37Rv strain of M. tuberculosis. cbijournal.comconnectjournals.com The presence of the 1,3,4-thiadiazole core is considered important for this activity. cbijournal.com

Herbicidal Activity : The herbicidal effects of some 1,3,4-thiadiazole derivatives are attributed to their ability to inhibit photosynthesis. researchgate.net This involves the disruption of electron transport and photophosphorylation, which are essential processes for plant growth and survival. researchgate.net

Table 3: Other Biological Activities and Mechanistic Aspects of 1,3,4-Thiadiazole Analogs

Biological Activity Proposed Mechanism of Action Reference
Antiviral Inhibition of viral enzymes nih.gov
Antidiabetic Inhibition of α-amylase and α-glucosidase mdpi.com
Anti-tubercular Inhibition of Mycobacterium tuberculosis growth cbijournal.comconnectjournals.com
Herbicidal Inhibition of photosynthesis, electron transport, and photophosphorylation researchgate.net

In Vitro Biological Screening Methodologies

The evaluation of the biological and pharmacological potential of this compound and its analogs relies on a suite of standardized and specialized in vitro screening methodologies. These assays are fundamental in identifying and quantifying the compound's effects at a cellular and molecular level, providing crucial preliminary data on their potential therapeutic applications. The primary screening panels for this class of compounds typically focus on antimicrobial, enzyme inhibitory, and cytotoxic activities.

Antimicrobial Activity Screening

The antimicrobial properties of 1,3,4-thiadiazole derivatives are extensively evaluated against a broad spectrum of pathogenic microorganisms. nih.gov The primary methodologies employed are the agar (B569324) diffusion and broth dilution methods to determine the susceptibility of various bacterial and fungal strains to the synthesized compounds.

Agar Well Diffusion Method: This technique provides a qualitative or semi-quantitative assessment of antimicrobial activity. A standardized inoculum of a specific microorganism is uniformly spread over the surface of a sterile agar plate. Wells are then created in the agar, into which solutions of the test compounds at a specified concentration (e.g., 40 μg/mL) are added. nih.gov The plates are incubated under appropriate conditions, allowing the compound to diffuse into the agar. The antimicrobial activity is determined by measuring the diameter of the clear zone of inhibition around the well, where microbial growth is prevented. This method is used for initial screening against various strains, including:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Streptococcus pneumoniae, Bacillus megaterium. nih.gov

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae. nih.gov

Fungi: Candida albicans, Aspergillus niger, Aspergillus fumigatus. nih.govresearchgate.net

Broth Dilution Method for Minimum Inhibitory Concentration (MIC): To quantify the potency of the antimicrobial agents, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). This method involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. ut.ac.ir The results are often compared against standard antimicrobial drugs such as Ciprofloxacin, Ampicillin, or Griseofulvin to gauge relative efficacy. nih.govrdd.edu.iq

Table 1: Representative In Vitro Antimicrobial Activity of Selected 1,3,4-Thiadiazole Analogs
Compound ClassTest OrganismMethodologyResult (MIC in µg/mL)Reference
2,5-disubstituted 1,3,4-thiadiazoleStreptococcus pneumoniaeBroth Dilution8 - 31.25 nih.gov
2,5-disubstituted 1,3,4-thiadiazoleEscherichia coliBroth Dilution8 - 31.25 nih.gov
2,5-disubstituted 1,3,4-thiadiazoleCandida albicansBroth Dilution8 - 31.25 nih.gov
2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole derivativeStaphylococcus aureusBroth Dilution62.5 nih.gov
2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazoleGram-positive bacteriaBroth DilutionActive ut.ac.ir

Enzyme Inhibition Assays

A key aspect of the pharmacological profiling of 1,3,4-thiadiazole derivatives involves their evaluation as enzyme inhibitors. nih.gov These compounds have been investigated for their ability to inhibit various enzymes implicated in disease, including carbonic anhydrases and monoamine oxidases.

Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory effects of thiadiazole derivatives on human carbonic anhydrase isoenzymes, specifically hCA-I and hCA-II purified from erythrocytes, are studied in vitro. nih.gov The assay measures the inhibition of the enzyme's hydratase or esterase activity. The inhibition constants (Kᵢ) are determined to quantify the potency of the compounds. This methodology involves comparing the enzyme activity in the presence and absence of the inhibitor. Many novel sulfonamide derivatives of 5-amino-1,3,4-thiadiazole have been shown to be potent inhibitors of hCA-II. nih.gov

Monoamine Oxidase (MAO) Inhibition Assay: The potential of thiadiazole analogs to act as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) is also investigated. The inhibitory activity is determined experimentally, and the results are often expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. For instance, certain fused thiadiazole derivatives have demonstrated potent inhibitory activity against MAO-A, with IC₅₀ values in the low micromolar range. d-nb.info

Cytotoxicity and Anticancer Screening

The potential of 1,3,4-thiadiazole derivatives as anticancer agents is assessed using in vitro cytotoxicity assays against various human cancer cell lines. mdpi.com

Cell Viability Assays (e.g., MTT Assay): The primary screening method involves determining the effect of the compounds on the viability of cancer cells. Human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) are commonly used. mdpi.com Cells are cultured in microtiter plates and exposed to a range of concentrations of the test compounds for a specified period (e.g., 48 hours). The cell viability is then assessed using colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. The results are used to calculate the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability. mdpi.com Some derivatives have also been tested against lymphoma cancer cell lines (DLA). neuroquantology.com

Flow Cytometry for Apoptosis and Cell Cycle Analysis: For compounds that exhibit significant cytotoxicity, further mechanistic studies are conducted using flow cytometry. This technique is used to analyze the effects of the compound on the cell cycle and to determine if cell death occurs via apoptosis. Cancer cells treated with the most potent compounds are stained with specific fluorescent dyes, and their DNA content is analyzed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). mdpi.com Flow cytometry can also be used to quantify the percentage of apoptotic cells after treatment. mdpi.com

Table 2: In Vitro Enzyme Inhibition and Cytotoxicity of Selected Fused Thiadiazole Analogs
Compound ClassTargetMethodologyResult (IC₅₀ / Kᵢ)Reference
Fused 1,3,4-ThiadiazoleHeLa (Cervical Cancer Cells)Cell Viability AssayIC₅₀: 0.93 ± 0.01 µM d-nb.info
Fused 1,3,4-ThiadiazoleMonoamine Oxidase A (MAO-A)Enzyme Inhibition AssayIC₅₀: 0.42 ± 0.01 µM d-nb.info
Fused 1,3,4-ThiadiazoleMonoamine Oxidase B (MAO-B)Enzyme Inhibition AssayIC₅₀: 1.01 ± 0.05 µM d-nb.info
5-amino-1,3,4-thiadiazole-2-sulphonamide derivativeHuman Carbonic Anhydrase II (hCA-II)Enzyme Inhibition AssayPotent Inhibition (Kᵢ determined) nih.gov
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeMCF-7 (Breast Cancer Cells)Cytotoxicity AssayHigh Activity mdpi.com
5-(4-chlorophenyl)-1,3,4-thiadiazole derivativeHepG2 (Liver Cancer Cells)Cytotoxicity AssayHigh Activity mdpi.com

Table of Compound Names Mentioned

Generic Name/ClassSpecific Name
1,3,4-ThiadiazoleThis compound
SulfonamideSulfamethizole
Standard AntibioticAmpicillin
Standard AntibioticCiprofloxacin
Standard AntifungalGriseofulvin
Carbonic Anhydrase InhibitorAcetazolamide

Structure Activity Relationship Sar Studies of 2 Ethylamino 5 4 Pyridyl 1,3,4 Thiadiazole Derivatives

Impact of Substituents at the Thiadiazole Ring (C2 and C5 Positions)

Substitutions at the C2 and C5 positions of the 1,3,4-thiadiazole (B1197879) ring are critical in determining the biological activity of the resulting compounds. mdpi.com The nature of the substituents at these positions can significantly modulate the compound's efficacy and selectivity. researchgate.net For instance, the introduction of an aromatic ring at the C5 position is often associated with enhanced anticancer effects. nih.gov

The amino group at the C2 position of the 1,3,4-thiadiazole ring is a key feature for biological activity and provides a site for further derivatization. researchgate.netdovepress.com Studies on various 2-amino-1,3,4-thiadiazole (B1665364) derivatives have shown that substitution on this amino group can significantly impact the compound's properties.

For instance, in a series of 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole derivatives, the free amino group was found to confer maximum antibacterial activity. nih.gov Substitution on the amine group led to a decrease in activity in the order of methyl > ethyl > phenyl, indicating that smaller alkyl groups are better tolerated than larger aromatic ones at this position. nih.gov This suggests that while the ethylamino group in 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole may slightly reduce activity compared to a primary amine, it could still be more favorable than a bulkier substituent.

The position of the nitrogen atom in the pyridyl ring at the C5 position of the thiadiazole has a notable impact on biological activity. A study on derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) as inhibitors of Bloom (BLM) helicase provides insight into these isomeric effects. nih.gov

The investigation revealed that the 4-pyridyl derivative was active, and interestingly, the 3-pyridyl analog showed comparable activity. nih.gov However, when the pyridine (B92270) nitrogen was moved to the 2-position, the resulting compound was inactive. nih.gov This highlights the sensitivity of the biological target to the electronic and steric properties dictated by the pyridyl isomer.

Compound Pyridyl Isomer at C5 Relative Activity (BLM Helicase Inhibition)
Derivative 14-pyridylActive (IC50 = 1.4 µM)
Derivative 23-pyridylActive (IC50 = 3.5 µM)
Derivative 32-pyridylInactive

This table is based on data for N-(3,4-dichlorophenyl)-5-(pyridin-yl)-1,3,4-thiadiazol-2-amine derivatives. nih.gov

Effects of Modifications on the Amino and Pyridyl Moieties

Modifications to both the amino and pyridyl groups of the core structure can lead to significant changes in biological activity. The reactivity of the amino group makes it a prime site for derivatization to produce a wide range of pharmacologically active compounds. researchgate.netnih.gov

For example, converting the amino group into a Schiff base or a Mannich base has been a strategy to synthesize new 1,3,4-thiadiazole derivatives with potential anticancer and antibacterial activities. neuroquantology.com Furthermore, the introduction of different substituents on the pyridyl ring can alter the electronic and steric profile of the molecule, thereby influencing its interaction with biological targets.

Correlation between Electronic Properties and Biological Activity

The electronic properties of substituents on the 1,3,4-thiadiazole ring play a crucial role in their biological activity. mdpi.com For instance, in a series of anticancer 2-arylamino-5-aryl-1,3,4-thiadiazoles, the nature of the substituent on the C-2 arylamino ring was found to be critical for selectivity towards specific cancer cell lines. researchgate.net

In another study on anticancer derivatives, electron-withdrawing groups such as amido, nitro, or chloro groups on a phenyl ring attached to the thiadiazole were found to enhance cytotoxicity. mdpi.com Conversely, electron-donating groups like a methyl group were detrimental to the activity. mdpi.com This suggests that the electronic nature of the pyridyl ring and any further substitutions on it would significantly influence the activity of this compound derivatives. The high polarizability of some 2-amino-1,3,4-thiadiazole derivatives has been suggested to enhance their bioactivity. nih.gov

Steric Factors and Molecular Conformation in Activity Modulation

For instance, SAR studies have indicated that the steric properties of substituents can influence antiviral activity more than their position. mdpi.com The conformation of the molecule, which is dictated by the rotational barriers around the bonds connecting the rings and the substituents, will also affect its ability to adopt the optimal orientation for binding.

Pharmacophoric Feature Identification for Specific Activities

The 1,3,4-thiadiazole ring is considered a versatile pharmacophore. nih.govnih.gov Its key features include its role as a bioisostere of pyrimidine, which allows it to interfere with DNA replication processes. nih.gov The mesoionic nature of the ring facilitates crossing cellular membranes and interacting with biological targets. nih.govnih.gov The thiadiazole moiety can also act as a hydrogen-binding domain and a two-electron donor system. nih.gov

For specific activities, certain structural motifs are crucial. The =N-C-S- moiety is considered important for the biological activities of 1,3,4-thiadiazole derivatives. mdpi.com In the context of anticancer activity, the 2-amino-1,3,4-thiadiazole structure is a promising foundation. nih.gov For antimicrobial activity, the presence of a free amino group at C2 and specific substitutions at C5 have been shown to be beneficial. nih.gov

Theoretical and Computational Investigations of 2 Ethylamino 5 4 Pyridyl 1,3,4 Thiadiazole

Quantum Chemical Calculations

Molecular Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO energies)

No published studies were identified that have performed molecular geometry optimization or electronic structure analysis, including the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole.

Spectroscopic Property Prediction (e.g., NMR, UV-Vis)

There are no available research findings on the theoretical prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra or Ultraviolet-Visible (UV-Vis) absorption spectra, for this compound.

Molecular Docking Simulations for Target Binding Prediction

Ligand-Protein Interactions and Binding Modes

No molecular docking studies detailing the ligand-protein interactions and binding modes of this compound with any biological target have been reported in the scientific literature.

Identification of Key Binding Hotspots and Residues

As no docking studies have been published, there is no information available on the key binding hotspots or specific amino acid residues that may interact with this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

No molecular dynamics simulation studies have been published that investigate the conformational analysis or the stability of the binding of this compound within a protein active site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Focus on Theoretical Drug-likeness and bioavailability)

Computational, or in silico, methods are pivotal in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound. For derivatives of the 1,3,4-thiadiazole (B1197879) scaffold, these predictions are crucial for assessing their potential as orally bioavailable drugs. nih.govuniversci.com Theoretical evaluations of drug-likeness are often guided by established principles such as Lipinski's Rule of Five, which helps in forecasting a compound's potential for good oral absorption and intestinal permeability.

Studies on various 5-substituted-1,3,4-thiadiazole derivatives have demonstrated that this class of compounds generally exhibits favorable ADME profiles. For instance, in silico ADME predictions for a series of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were conducted using tools like the SwissADME web tool. nih.gov Similarly, investigations into 2-[[5-(substituted-phenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives indicated that these compounds are potential orally bioavailable drug-like molecules. nih.gov

For compounds structurally related to this compound, such as certain 3-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione derivatives, in silico predictions using software like QikProp have been performed. researchgate.net These analyses predict various physicochemical and pharmacokinetic parameters that are essential for determining bioavailability. Key predicted properties often include molecular weight (Mol_MW), octanol/water partition coefficient (Log Po/w), aqueous solubility (Log S), and predicted human oral absorption percentage. researchgate.net Favorable ADME properties, including good oral bioavailability and minimal toxicity, were also predicted for a series of 5-amino-1,3,4-thiadiazoles appended isatins. rsc.org Such computational screenings confirm the drug-like properties of the thiadiazole scaffold and its suitability for further development. universci.com

Table 1: Representative Predicted ADME Properties for Structurally Related Thiadiazole Derivatives

Compound Class Molecular Weight ( g/mol ) Log Po/w Log S Human Oral Absorption (%) Reference
5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione derivative 398.45 3.025 -5.076 96.55 researchgate.net
5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thione derivative 413.42 2.397 -4.856 80.46 researchgate.net

This table presents a selection of predicted ADME properties for compounds structurally related to this compound to illustrate the typical drug-like characteristics of this chemical family. The specific values for the title compound may vary.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. laccei.org This method is instrumental in drug design for predicting the activity of novel molecules and for understanding the structural features that influence their therapeutic effects.

Development of Predictive Models for Biological Activity

For heterocyclic compounds like 1,3,4-thiadiazole derivatives, various QSAR models have been developed to predict their biological activities, such as antiproliferative, anti-inflammatory, or antimicrobial effects. laccei.orgresearchgate.net The development process typically involves compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each, and then using statistical methods to build a predictive equation.

Multiple Linear Regression (MLR) is a commonly employed technique for generating QSAR models. laccei.org For example, a 2D-QSAR study on a series of 59 thiazole (B1198619) derivatives acting as 5-lipoxygenase (5-LOX) inhibitors utilized MLR to create a model with a good correlation coefficient (R²) of 0.626 and a predictive test set coefficient of 0.621. laccei.org Similarly, QSAR investigations on di(tri)substituted imidazo[2,1-b] laccei.orgresearchgate.netnih.govthiadiazoles for antiproliferative activity resulted in three-variable equations with high R² values ranging from 0.887 to 0.924, indicating robust models. researchgate.net The predictive power of these models is often validated through internal methods like leave-one-out (LOO) cross-validation and external validation using a test set of compounds not included in the model's training. laccei.orgresearchgate.net

Another approach involves using experimental data, such as NMR chemical shifts, as descriptors. A NMR-QSAR model was developed for 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols to predict their antiproliferative activity, achieving high LOO cross-validation values between 78% and 93%. nih.gov These models provide a rapid and reliable means of forecasting the biological potency of new derivatives within the same chemical class. nih.gov

Identification of Descriptors Governing Activity

A critical outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, and lipophilic (hydrophobic) factors. researchgate.net

In QSAR studies of imidazo[2,1-b] laccei.orgresearchgate.netnih.govthiadiazoles, it was found that lipophilicity, electronic, and steric factors are decisive for their antiproliferative potency. researchgate.net For a series of thiazole derivatives with 5-lipoxygenase inhibitory activity, a 2D-QSAR study identified ten key molecular descriptors from an initial pool of 1875. laccei.org These descriptors included centered Broto-Moreau autocorrelation and Geary autocorrelation descriptors, which relate to the molecule's topology and electronic properties. laccei.org

In an NMR-QSAR model for antiproliferative 1,3,4-thiadiazole derivatives, the decisive descriptors were found to be the chemical shifts of protons in hydroxyl groups and carbon atoms within the 1,3,4-thiadiazole ring. nih.gov This highlights the importance of specific atomic environments and electronic distributions in the interaction between the compounds and their biological target. nih.gov The identification of these governing descriptors provides crucial insights for medicinal chemists to guide the rational design and optimization of new, more potent analogues of this compound.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Thiadiazole Derivatives

Descriptor Type Specific Descriptor Example Biological Activity Correlation Reference
Topological AATSC4c (Centered Broto-Moreau autocorrelation - lag 4 / weighted by charges) 5-Lipoxygenase inhibition laccei.org
Topological GATS5s (Geary autocorrelation - lag 5 / weighted by I-state) 5-Lipoxygenase inhibition laccei.org
3D-Molecular JGI4 (Mean topological charge index of order 4) 5-Lipoxygenase inhibition laccei.org
Physicochemical Lipophilicity (e.g., LogP) Antiproliferative activity researchgate.net
Spectroscopic ¹³C-NMR Chemical Shift (Thiadiazole ring carbon) Antiproliferative activity nih.gov

Future Research Directions and Translational Potential for 2 Ethylamino 5 4 Pyridyl 1,3,4 Thiadiazole

Design of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs of 2-Ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole is a critical step toward optimizing its therapeutic profile. Structure-Activity Relationship (SAR) studies are essential for identifying which molecular modifications lead to improved potency, selectivity, and pharmacokinetic properties. nih.gov Key strategies would involve systematic modification at three primary sites: the ethylamino group at the 2-position, the thiadiazole core, and the pyridyl ring at the 5-position.

Modifications could include altering the length and branching of the alkyl chain on the amino group or replacing the ethyl group with cyclic or aromatic moieties. The pyridyl ring's nitrogen atom offers a site for quaternization or N-oxide formation, which could alter solubility and binding interactions. Furthermore, substitutions on the pyridyl ring itself could modulate electronic properties and provide additional binding contacts with target proteins. The combination of two or more pharmacophores in a hybridization approach could also yield new derivatives with synergistic biological activities and a reduced potential for drug resistance. nih.gov

Table 1: Strategies for Analog Design

Modification Site Proposed Change Rationale
2-Ethylamino Group Vary alkyl chain length (methyl, propyl, etc.) Optimize hydrophobic interactions and steric fit in the binding pocket.
Introduce cyclic structures (e.g., cyclopropyl) Constrain conformation to enhance binding affinity.
Replace with substituted aryl or heteroaryl rings Introduce new electronic and hydrogen-bonding interactions.
5-(4-pyridyl) Ring Substitution on the pyridine (B92270) ring (e.g., F, Cl, CH₃) Modulate electronic properties and metabolic stability.
Isosteric replacement (e.g., pyrimidine, pyrazine) Alter hydrogen bonding capacity and target specificity.

| 1,3,4-Thiadiazole (B1197879) Core | Bioisosteric replacement (e.g., oxadiazole, triazole) | Fine-tune ADME properties and core binding interactions. nih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The 1,3,4-thiadiazole nucleus is a privileged scaffold associated with a vast range of pharmacological effects. mdpi.comresearchgate.net While initial interest might be in one area, such as anticancer or antimicrobial activity, comprehensive screening of this compound and its analogs could uncover entirely new therapeutic applications. japsonline.com The structural similarity to established drugs suggests a high potential for diverse biological interactions.

Future research should involve broad-based phenotypic screening against a wide panel of human cancer cell lines, pathogenic bacteria, and fungi. nih.govnih.gov Beyond these areas, emerging pharmacological potentials for thiadiazoles include neuroprotective, antiviral, and antidiabetic properties. nih.gov Investigating the compound's effect on key enzymes involved in various diseases, such as kinases, carbonic anhydrases, and cyclooxygenases, could reveal novel mechanisms and therapeutic avenues. nih.gov

Table 2: Potential Therapeutic Areas for Screening

Therapeutic Area Potential Molecular Target(s) Rationale
Oncology Kinases (e.g., EGFR, HER-2), Tubulin, DNA replication machinery 1,3,4-thiadiazole is a known scaffold for anticancer agents. nih.govmdpi.com
Infectious Diseases Bacterial DNA gyrase, Fungal cell wall synthesis enzymes Broad-spectrum antimicrobial activity is common among thiadiazole derivatives. nih.gov
Neurology Acetylcholinesterase (AChE), Monoamine oxidase (MAO) Potential applications in neurodegenerative disorders like Alzheimer's. mdpi.com
Inflammation Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX) Anti-inflammatory properties have been reported for this class of compounds. researchgate.net

| Diabetes | α-glucosidase, Dipeptidyl peptidase-4 (DPP-4) | Some thiadiazole derivatives exhibit antidiabetic effects. nih.govmdpi.com |

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deep understanding of how this compound exerts its biological effects is paramount for its development as a therapeutic agent. Advanced mechanistic studies are required to identify its precise molecular targets and signaling pathways. Research suggests that metabolites of 2-amino-1,3,4-thiadiazole (B1665364) can act as potent inhibitors of enzymes like inosine (B1671953) 5'-phosphate (IMP) dehydrogenase, a key enzyme in nucleotide biosynthesis. nih.gov

Future investigations should employ a range of modern biochemical and cell biology techniques. In-silico molecular docking can predict binding modes to potential protein targets, which can then be validated experimentally through in-vitro enzyme inhibition assays. neuroquantology.com Techniques such as Western blotting can confirm the inhibition of specific signaling pathways, for example, by detecting changes in the phosphorylation status of key proteins like EGFR and HER-2. nih.govmdpi.com Cellular thermal shift assays (CETSA) can be used to confirm direct target engagement within intact cells.

Development of Prodrug Strategies for Improved Pharmacokinetics

Even a highly potent compound can fail in clinical development due to poor pharmacokinetic properties, such as low solubility, poor absorption, or rapid metabolism. Prodrug strategies involve chemically modifying a drug to overcome these barriers, with the modification being cleaved in vivo to release the active parent drug. The 2-ethylamino group of the title compound is an ideal handle for prodrug design.

Synergistic Combinations with Existing Therapeutic Agents

Combining therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. This approach can lead to enhanced efficacy, overcome drug resistance, and allow for lower doses of each agent, thereby reducing toxicity. The potential for synergistic interactions between this compound and existing drugs is a promising area of research.

For instance, if the compound is found to have anticancer activity, it could be combined with standard-of-care chemotherapeutics or targeted agents. Some 1,3,4-thiadiazole derivatives have been investigated as hybrids with tegafur, a prodrug of 5-fluorouracil, showing good anticancer activity. nih.gov If its mechanism involves inhibiting a specific pathway, it could be paired with a drug that targets a parallel or downstream pathway, creating a multi-pronged attack on the disease. In vitro checkerboard assays are a standard method to systematically test for synergy, followed by in vivo studies to confirm the therapeutic benefit of the combination.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. Future development of this compound should incorporate these principles. Traditional syntheses of 2-amino-1,3,4-thiadiazoles often involve harsh reagents like phosphorus oxychloride or strong acids. mdpi.comresearchgate.net

Green chemistry approaches focus on minimizing waste, using less hazardous solvents, and improving energy efficiency. nanobioletters.com Alternative synthetic routes, such as microwave-assisted organic synthesis (MAOS) or ultrasonication, can dramatically reduce reaction times and energy consumption while increasing yields. nanobioletters.com The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same vessel without isolating intermediates, further streamlines the process. mdpi.com The use of safer cyclizing agents, such as polyphosphate ester (PPE), can replace more toxic alternatives like POCl₃. mdpi.com Adopting these methods will be crucial for the sustainable and economically viable production of this compound and its analogs. isca.in

Q & A

Q. What are the established synthetic routes for 2-ethylamino-5-(4-pyridyl)-1,3,4-thiadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of thiosemicarbazides with carboxylic acid derivatives or through cyclization of thioureas. For example, 2-ethylamino-substituted thiadiazoles are prepared by reacting 4-aminophenyl precursors with ethylamine derivatives under acidic conditions. Key steps include refluxing in glacial acetic acid, monitoring via TLC, and purification by recrystallization (ethanol is commonly used) . Optimization involves adjusting solvent polarity (e.g., aqueous vs. ethanol systems), stoichiometric ratios of reagents, and reaction time (1–3 hours). Confirmation of purity requires elemental analysis (C, H, N, S) and spectroscopic methods (IR for NH/OH stretches, 1^1H-NMR for ethylamino proton signals) .

Q. How is the structure and purity of this compound confirmed?

Structural validation relies on:

  • IR spectroscopy : Detection of NH (3350–3200 cm1^{-1}) and C=N (1620–1600 cm1^{-1}) stretches.
  • NMR : 1^1H-NMR signals for ethyl groups (δ 1.2–1.3 ppm for CH3_3, δ 3.3–3.5 ppm for CH2_2) and pyridyl protons (δ 7.5–8.5 ppm).
  • Elemental analysis : Matching experimental vs. calculated values for C, H, N, and S (e.g., C: 62.94% calc. vs. 63.41% obs.) .
    Chromatographic methods (HPLC, TLC) ensure purity, while melting point consistency confirms compound stability .

Q. What biological activities have been reported for this compound, and how are they evaluated?

The compound exhibits antituberculosis activity (MIC testing against Mycobacterium tuberculosis H37Rv) , anticonvulsant properties (pentylenetetrazole-induced seizure models) , and potential as a kinase inhibitor (molecular docking with 14α-demethylase) . Bioassays involve:

  • In vitro : Radiometric BACTEC 460 system for mycobacterial growth inhibition .
  • In vivo : Rodent models for seizure protection (90% efficacy reported for ethylamino derivatives) .
    Structure-activity relationship (SAR) studies highlight the critical role of the 4-pyridyl group and ethylamino substitution .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies arise from variations in substituent positioning (e.g., 4-pyridyl vs. 4-fluorophenyl) or assay conditions. For example, 2-ethylamino-5-(4-pyridyl)-thiadiazole may show antituberculosis activity, while 4-chlorophenyl analogs are inactive . To address this:

  • Perform SAR-driven synthesis : Systematically modify substituents and test in standardized assays.
  • Use computational models : Electronic-Topological Method (ETM) and neural networks (FFNNs) can identify pharmacophores (e.g., pyridyl nitrogen as a hydrogen bond acceptor) and anti-pharmacophores (e.g., bulky groups causing steric hindrance) .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

  • Molecular docking : Software like AutoDock Vina or Glide simulates interactions with targets (e.g., mycobacterial enzymes). Pyridyl groups often engage in π-π stacking with aromatic residues, while ethylamino side chains form hydrogen bonds .
  • Density Functional Theory (DFT) : Calculates electron distribution (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular dynamics (MD) : Assesses conformational stability in physiological conditions (e.g., solvation effects on bioavailability) .

Q. How should experimental design address challenges in synthesizing derivatives with improved solubility?

The compound’s limited aqueous solubility (due to aromatic rings) can be mitigated by:

  • Salt formation : Reacting with HCl or sodium acetate to generate hydrophilic salts .
  • Prodrug strategies : Introducing hydrolyzable esters (e.g., acetyloxy groups) that convert to free acids in vivo .
  • Co-crystallization : Using 5-methylisophthalate ligands to enhance solid-state stability and solubility .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C) .
  • High-performance liquid chromatography (HPLC) : Monitors degradation products after exposure to simulated gastric fluid (pH 2–3) .
  • Circular dichroism (CD) : Assesses conformational changes in buffered solutions .

Q. How can researchers leverage heterocyclic analogs to enhance bioactivity?

Replacing the 1,3,4-thiadiazole core with 1,2,4-triazole or oxadiazole moieties alters electronic properties and binding affinity. For example:

  • 1,3,4-Oxadiazole analogs : Improved antimycobacterial activity due to increased electronegativity .
  • Triazole-thiadiazole hybrids : Enhanced anticonvulsant activity via dual hydrogen-bonding motifs .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventGlacial acetic acidHigher cyclization efficiency
Reaction time1–3 hoursMinimizes side products
PurificationEthanol recrystallizationRemoves unreacted precursors

Q. Table 2. Computational Tools for SAR Analysis

ToolApplicationExample OutcomeReference
ETMPharmacophore identificationPyridyl N as H-bond acceptor
Molecular dockingBinding mode predictionπ-π stacking with Tyr residues
DFTElectron density mappingHOMO-LUMO gap = 4.2 eV

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.